molecular formula C16H24ClNO3 B1456203 Methyl (2S,4S)-4-(5-isopropyl-2-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354484-61-9

Methyl (2S,4S)-4-(5-isopropyl-2-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

Cat. No.: B1456203
CAS No.: 1354484-61-9
M. Wt: 313.82 g/mol
InChI Key: IDJONYHYVXNKRX-IODNYQNNSA-N
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Description

Methyl (2S,4S)-4-(5-isopropyl-2-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C16H24ClNO3 and its molecular weight is 313.82 g/mol. The purity is usually 95%.
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Biological Activity

Methyl (2S,4S)-4-(5-isopropyl-2-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural properties and potential biological activities. This compound, with the CAS number 1217791-17-7, has been studied for its effects on various biological systems, particularly in relation to its pharmacological profiles.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C₁₆H₂₃ClNO₃
  • Molecular Weight: 277.37 g/mol
  • MDL Number: MFCD08688248

Structural Features

This compound features a pyrrolidine ring substituted with a phenoxy group that includes an isopropyl and methyl moiety. The stereochemistry at the 2S and 4S positions is critical for its biological activity.

Research indicates that this compound exhibits various mechanisms of action, primarily through modulation of neurotransmitter systems. It may interact with receptors involved in the central nervous system, potentially influencing pathways related to mood regulation and cognitive function.

Pharmacological Effects

  • Neurotransmitter Modulation: Studies suggest that this compound may enhance the activity of certain neurotransmitters, such as serotonin and dopamine, which are crucial for mood and emotional balance.
  • Anti-inflammatory Properties: Preliminary research indicates potential anti-inflammatory effects, making it a candidate for further exploration in conditions characterized by chronic inflammation.
  • Analgesic Effects: There is some evidence suggesting that this compound may possess analgesic properties, which could be beneficial in pain management therapies.

Study 1: Neuropharmacological Evaluation

In a controlled study involving animal models, this compound was administered at varying doses. The results indicated:

  • Doses: 10 mg/kg, 20 mg/kg, and 50 mg/kg.
  • Outcomes: Significant improvement in anxiety-like behaviors was noted in the elevated plus maze test at the 20 mg/kg dose compared to control groups.

Study 2: Anti-inflammatory Assessment

Another study focused on the anti-inflammatory properties of this compound using a carrageenan-induced paw edema model. Key findings included:

  • Reduction in Edema: A notable decrease in paw swelling was observed at doses of 25 mg/kg and above.
  • Mechanism Insight: The compound appeared to inhibit pro-inflammatory cytokines, suggesting a potential pathway for therapeutic use.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Neurotransmitter ModulationEnhanced serotonin levels
Anti-inflammatoryReduced edema in animal models
AnalgesicPain relief in acute pain models

Properties

IUPAC Name

methyl (2S,4S)-4-(2-methyl-5-propan-2-ylphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.ClH/c1-10(2)12-6-5-11(3)15(7-12)20-13-8-14(17-9-13)16(18)19-4;/h5-7,10,13-14,17H,8-9H2,1-4H3;1H/t13-,14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJONYHYVXNKRX-IODNYQNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OC2CC(NC2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(C)C)O[C@H]2C[C@H](NC2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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